![molecular formula C22H16N4O B2665319 (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone CAS No. 919247-43-1](/img/structure/B2665319.png)
(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone” is a complex organic molecule that contains several interesting structural features. It includes an indolizine ring, a benzimidazole ring, and a phenyl ring, all connected by various functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and functional groups. The presence of nitrogen in the benzimidazole and indolizine rings would likely have a significant impact on the compound’s chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amino group, the carbonyl group, and the aromatic rings. These groups could potentially undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and non-reactive under normal conditions .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A novel series of derivatives, including (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone, have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds demonstrated significant activity against various bacterial strains and fungi, such as Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The study also included quantitative structure–activity relationships and molecular docking to understand the interaction mechanisms with biological targets. The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay, highlighting the potential of these compounds in therapeutic applications due to their high correlation between predicted and actual activities based on molecular descriptors (Bassyouni et al., 2012).
Chemical Synthesis and Characterization
Efforts to synthesize novel compounds featuring the this compound structure have led to diverse methodologies and applications in material science. One such approach detailed the synthesis of V-shaped ligands with N-heterocycles, where crystal structures were determined via X-ray diffraction, showcasing the potential of these compounds in the development of novel materials and molecular architectures (Wang et al., 2017).
Electrophilic and Nucleophilic Properties
Research into the electrophilic and nucleophilic properties of this compound derivatives has provided insights into their chemical reactivity. These properties are crucial for the synthesis of more complex molecules and materials, opening new avenues for research and development in chemistry and pharmacology.
Material Science Applications
The synthesis and characterization of oligobenzimidazoles, including derivatives of this compound, reveal their potential in material science. These compounds exhibit unique optical, electrical, electrochemical, and thermal properties, making them suitable candidates for advanced materials applications, such as in electronics and photonics (Anand & Muthusamy, 2018).
Anticorrosive Properties
The exploration of amino acid compounds for anticorrosive applications has included the study of this compound derivatives. These studies suggest that such compounds can serve as effective corrosion inhibitors, offering protection for metals in acidic environments. This application is particularly relevant for industries seeking eco-friendly and efficient solutions to metal corrosion (Yadav et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c23-19-18(22-24-15-10-4-5-11-16(15)25-22)17-12-6-7-13-26(17)20(19)21(27)14-8-2-1-3-9-14/h1-13H,23H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKPQVZOLGYHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-hydroxypropan-1-one](/img/structure/B2665236.png)
![(3-(benzyloxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2665238.png)
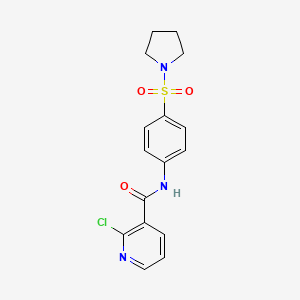
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665242.png)
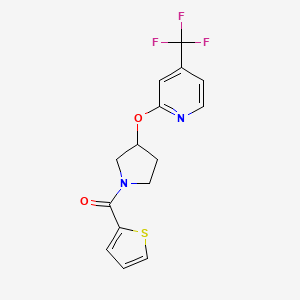
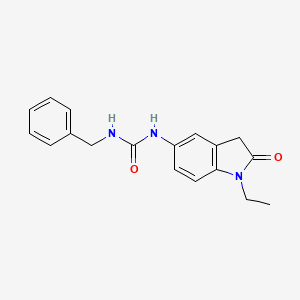
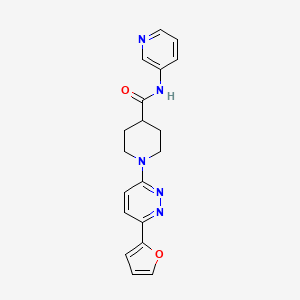


![Racemic-(2S,3aS,6aS)-5-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B2665250.png)
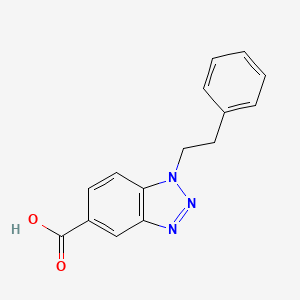
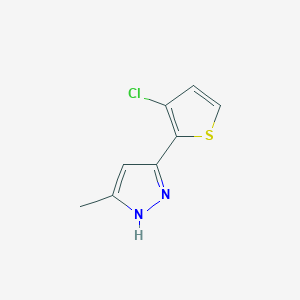
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2665257.png)
